小檗碱

描述

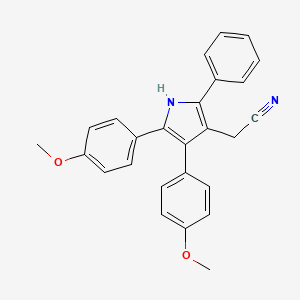

Berbamunine is a bioactive compound that is part of the benzylisoquinoline alkaloids (BIAs) present in Berberis species . It is produced by the enzyme berbamunine synthase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Synthesis Analysis

Berbamunine synthase is an enzyme that catalyzes the chemical reaction involving (S)-N-methylcoclaurine, ®-N-methylcoclaurine, NADPH, H+, and O2 to produce berbamunine . The enzyme participates in alkaloid biosynthesis . Berbamunine was the first dimer in the biosynthesis of bisbenzylisoquinoline alkaloids (bisBIAs) caused by feeding the analysis of 14 C-labeled tyrosine, tyramine, and several chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines in the cell culture of Berberis stolonifera .

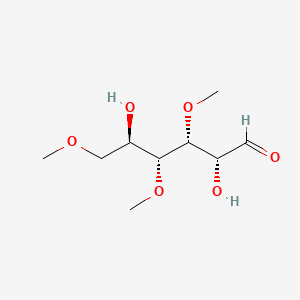

Molecular Structure Analysis

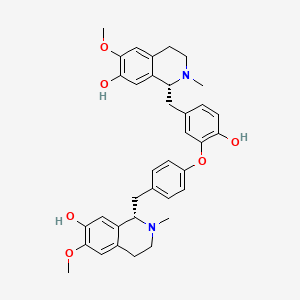

The molecular structure of berbamunine is formed through the coupling of two BIA monomers . This process involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications .

Chemical Reactions Analysis

The chemical reaction catalyzed by berbamunine synthase involves (S)-N-methylcoclaurine, ®-N-methylcoclaurine, NADPH, H+, and O2 as substrates to produce berbamunine . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

科学研究应用

自身免疫性脑脊髓炎中的免疫调节特性

小檗碱(BM)是从黄连(Berberis vulgaris L.)中提取的,已通过实验性自身免疫性脑脊髓炎(EAE)中的新调节机制显示出有效的抗炎特性。它显着减少了脑致炎性T细胞反应并改善了EAE。这种作用归因于其对CD4+ T细胞中IFN-γ产生的选择性抑制作用,该作用由改变的STAT4表达介导。这种调节导致了深刻的抗炎作用,影响了CD4+ T细胞和抗原呈递细胞(APC) (Ren et al., 2008)。

调节癌症中的致癌细胞信号通路

小檗碱调节不同癌症中的各种致癌细胞信号通路,包括JAK/STAT和CAMKII/c-Myc。它激活TGF/SMAD通路以有效抑制癌症进展。它作为荷瘤小鼠中抗癌和抗转移剂的潜力也已得到强调,尽管小檗碱对非编码RNA的调节需要进一步探索以实现有效的临床治疗 (Farooqi et al., 2022)。

小檗科植物的比较转录组学

在小檗属植物中,已通过比较转录组学研究了小檗碱的生物合成。对某些小檗属植物叶组织中与小檗碱相比小檗碱的较高含量进行了定量。该研究鉴定了编码参与小檗碱合成的酶的基因,突出了甲基转移酶和细胞色素P450单加氧酶在小檗碱生物合成中的重要性。这项研究对于小檗属植物的分子表征和药用至关重要 (Roy et al., 2022)。

通过NF-κB和MAPK通路发挥抗炎作用

小檗碱通过抑制NF-κB和MAPK信号通路表现出显着的抗炎活性。这在涉及巨噬细胞和中性粒细胞的研究以及小鼠腹膜炎模型中得到证实。小檗碱显着抑制炎症因子表达并抑制中性粒细胞中的活化和超氧化物释放。这些发现表明其治疗炎症性疾病的潜力 (Jia et al., 2017)。

超越癌症的应用

小檗碱作为STAT3抑制剂、抗氧化剂和各种信号通路的调节剂,在治疗自身免疫性疾病方面显示出潜力。它在多种癌症类型和其他疾病(如缺血再灌注损伤、COVID-19和过敏性疾病)中显示出药理活性。它还可以帮助治疗肥胖、代谢综合征和各种病毒感染 (Soni, 2021)。

作用机制

未来方向

Future research directions could involve the expansion of resources to include a wider range of plant species, creating an opportunity to investigate previously uncharacterized BIA pathways . The growing repository of BIA biosynthetic genes is providing the parts required to apply emerging synthetic biology platforms to the development of production systems in microbes as an alternative to plants as a commercial source of valuable BIAs .

属性

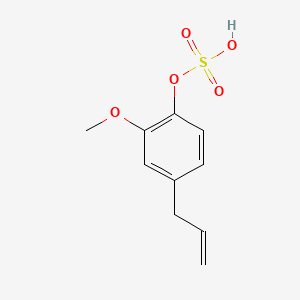

IUPAC Name |

(1S)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDABVSXGAMFQQH-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964072 | |

| Record name | 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Berbamunine | |

CAS RN |

485-18-7 | |

| Record name | (1S)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)